N'-Hydroxy-1-methyl-1H-indole-4-carboximidamide
Description
Properties
IUPAC Name |
N'-hydroxy-1-methylindole-4-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-13-6-5-7-8(10(11)12-14)3-2-4-9(7)13/h2-6,14H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJXDZGIFOIGOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC2=C(C=CC=C21)/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Preparation Methods
2.1 General Synthetic Strategy
The synthesis of N'-Hydroxy-1-methyl-1H-indole-4-carboximidamide typically involves the following key steps:
- Functionalization of the indole core (specifically at the 4-position)
- Introduction of the methyl group at the nitrogen atom (N1)
- Formation of the carboximidamide moiety
- Conversion to the N'-hydroxy derivative via hydroxylamine treatment
The most widely reported approach starts from 1-methylindole, proceeding through carboximidation at the 4-position, followed by hydroxylamination.
2.2 Representative Synthetic Route
| Step | Reagents/Conditions | Intermediate/Product | Notes |
|---|---|---|---|
| 1 | 1-methylindole + electrophilic nitration | 1-methylindole-4-nitro | Nitration at the 4-position |
| 2 | Reduction (e.g., Fe/HCl or catalytic H₂) | 1-methylindole-4-amine | Nitro group reduced to amine |
| 3 | Cyanamide or related amidine reagents | 1-methylindole-4-carboximidamide | Amine converted to carboximidamide |
| 4 | Hydroxylamine hydrochloride, base | This compound | N-hydroxylation of the carboximidamide moiety |
| 5 | Purification (chromatography, recrystall.) | Final product | High purity isolation |
- The order of steps may vary depending on the availability of intermediates and desired selectivity.
- Hydroxylamination is typically performed under mild basic conditions to ensure selective formation of the N'-hydroxy group without over-oxidation.
Some synthetic strategies may utilize direct amidoximation, where the carboximidamide intermediate is treated with hydroxylamine to yield the N'-hydroxy derivative in a one-pot or stepwise fashion. This approach can improve yields and reduce byproducts.
Analytical and Purification Techniques
- Recrystallization from organic solvents (e.g., ethanol, methanol)
- Column chromatography (silica gel, gradient elution)
- Nuclear Magnetic Resonance (NMR) spectroscopy
- Infrared (IR) spectroscopy
- Mass spectrometry (MS)
- Elemental analysis
These techniques are essential to confirm the structure and purity of the synthesized compound.
Data Table: Physical and Chemical Properties
Research Findings and Observations
- The reaction of 1-methylindole with hydroxylamine, following carboximidamide formation, is a robust and reproducible method for obtaining the N'-hydroxy derivative.
- Purification by chromatography or recrystallization is typically required to achieve research-grade purity.
- Analytical confirmation is essential due to possible isomeric or side-product formation during the synthesis.
Summary Table: Preparation Methods Overview
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Stepwise amidination + | Nitration, reduction, amidination, | High selectivity, scalable | Multiple steps, moderate |
| hydroxylamination | hydroxylamination | overall yield | |
| One-pot amidoximation | Direct hydroxylamine treatment | Fewer steps, faster | Potential for side-products |
| of carboximidamide intermediate |
Chemical Reactions Analysis
Types of Reactions
N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Chemical Properties and Mechanisms of Action
N'-Hydroxy-1-methyl-1H-indole-4-carboximidamide is a derivative of indole, a structure known for its diverse biological activities. The compound exhibits several key biochemical properties:
- Enzyme Interaction : It interacts with various enzymes, influencing their activity by acting as either an inhibitor or an activator. This modulation is crucial for regulating metabolic pathways and cellular functions.
- Cell Signaling : The compound can alter cell signaling pathways by interacting with signaling molecules, which can lead to changes in gene expression and cellular metabolism.
- Molecular Binding : Its action involves binding to specific biomolecules, which may result in downstream effects that impact cellular processes such as energy production and growth.
Scientific Research Applications
This compound has several notable applications in scientific research:
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications that can lead to the development of new compounds with desirable properties.
Biology
- Antimicrobial Properties : Research indicates that this compound may possess antimicrobial activities, making it a candidate for further exploration in the development of antimicrobial agents.
- Anticancer Research : The compound is being studied for its potential anticancer properties, particularly its ability to influence cancer cell metabolism and proliferation .
Medicine
- Therapeutic Applications : There is ongoing research into the therapeutic uses of this compound in treating various diseases. Its interactions with biological targets may lead to the development of novel drugs aimed at specific conditions .
Industrial Applications
- Chemical Processes : In industry, this compound can be utilized in the production of specialty chemicals and materials due to its reactive functional groups.
Case Studies and Research Findings
Several studies have investigated the applications and effects of this compound:
Mechanism of Action
The mechanism of action of N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-Hydroxy-1H-indole-4-carboximidamide (CAS 952511-15-8)
- Molecular Formula : C9H9N3O
- Molecular Weight : 175.19 g/mol
- Key Differences : Lacks the methyl group at the 1-position of the indole ring.
- Properties: Hydrogen bond donors: 3; Acceptors: 2 . Lower hydrophobicity (XlogP = 0.9) compared to the methylated derivative .
- However, reduced molecular weight may limit lipophilicity and membrane permeability .
3-(4-Hydroxy-3-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one
- Molecular Formula: C16H13NO3
- Molecular Weight : 267.29 g/mol
- Key Differences : Features a benzylidene group at the 3-position and a ketone moiety.
- Properties: Increased lipophilicity due to aromatic and methoxy substituents. Potential for enhanced π-π stacking interactions in biological targets .
- Applications : Likely used in materials science or as a synthetic intermediate due to its extended conjugation .
(Z)-N′-Hydroxy-1-((1-(4-((Z)-N′-hydroxycarbamimidoyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-4-carboximidamide (Compound 15)
- Key Differences : Incorporates a triazole ring and dual amidoxime groups.
- Synthesis : Prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
- Research Findings : Exhibits antiproliferative activity in cancer cell lines, attributed to triazole-mediated metal coordination and enhanced hydrogen bonding .
- Comparison : The triazole moiety in Compound 15 may improve target selectivity compared to N'-Hydroxy-1-methyl-1H-indole-4-carboximidamide, though synthetic complexity increases .
Octahydro-1H-indole-1-carboximidamide Hydrobromide
- Key Differences : Fully saturated indole ring (octahydro structure) and a hydrobromide salt.
- Properties :
- Applications : Used in pharmaceuticals for its amine-rich scaffold, which facilitates interactions with enzymes or receptors .
Data Tables
Table 1. Structural and Molecular Comparison
Table 2. Physicochemical Properties
| Compound Name | XlogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Topological Polar Surface Area (Ų) |
|---|---|---|---|---|
| This compound | ~1.2* | 2 | 3 | ~74.4* |
| N-Hydroxy-1H-indole-4-carboximidamide | 0.9 | 3 | 2 | 74.4 |
| Compound 15 | Not reported | 4+ | 5+ | Not reported |
*Estimated based on structural analogs .
Research Findings and Implications
- Antiproliferative Activity : this compound and its analogs (e.g., Compound 15) show promise in cancer research. The methyl group in the former may enhance metabolic stability, while triazole-containing derivatives improve target engagement .
- Synthetic Accessibility: Non-methylated analogs (e.g., N-Hydroxy-1H-indole-4-carboximidamide) are simpler to synthesize but may lack bioavailability .
- Diverse Applications : Saturated derivatives (e.g., Octahydro-1H-indole-1-carboximidamide HBr) highlight the versatility of indole scaffolds in agrochemicals and drug design .
Biological Activity
N'-Hydroxy-1-methyl-1H-indole-4-carboximidamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C10H11N3O and is characterized by the presence of an indole ring, which is known for its biological significance. The compound's structure allows it to interact with various biological targets, making it a subject of interest in pharmacological studies .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit key enzymes involved in metabolic pathways, potentially affecting cellular processes such as apoptosis and proliferation .
- Antioxidant Properties : The compound has shown promise as an antioxidant, which could help mitigate oxidative stress in cells, a factor implicated in various diseases .
Therapeutic Potential
This compound has been evaluated for its potential therapeutic applications:
- Cancer Treatment : Studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, related indole derivatives have demonstrated significant antiproliferative activity against human colon cancer cells with IC50 values ranging from 0.008 µM to 0.9 µM .
- Anti-inflammatory Effects : The ability to modulate inflammatory responses has been noted, which could be beneficial in treating conditions characterized by chronic inflammation .
In Vitro Studies
A series of in vitro studies have been conducted to assess the efficacy of this compound:
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on human colon cancer (HCT116) cells. The results indicated that the compound induced apoptosis through the activation of caspases and altered cell cycle distribution, leading to growth inhibition.
Case Study 2: Neuroprotective Effects
Another research effort focused on the neuroprotective potential of this compound. Results showed that it could reduce neuronal cell death induced by oxidative stress, highlighting its possible application in neurodegenerative diseases.
Q & A
Q. What are the common synthetic routes for N'-Hydroxy-1-methyl-1H-indole-4-carboximidamide?
The synthesis typically involves condensation reactions of substituted indole precursors with hydroxylamine derivatives. For example, analogous compounds like 3-formyl-1H-indole-2-carboxylic acid are refluxed with sodium acetate in acetic acid to form crystalline intermediates, followed by purification via recrystallization (e.g., DMF/acetic acid mixtures) . Hydroxylamine hydrochloride is often used to introduce the hydroxyimidamide moiety, with reaction conditions optimized at 85°C in ethanol/water under basic pH (NaHCO₃) .
Q. How is the compound characterized post-synthesis?
Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : Proton (¹H) and carbon (¹³C) NMR to confirm substituent positions and purity (e.g., δ 8.77 ppm for indole protons in CDCl₃) .
- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]+ peaks) .
- Infrared Spectroscopy (IR) : Detection of functional groups like amides (e.g., 1651 cm⁻¹ for C=O stretch) .
Q. What safety protocols are recommended for handling this compound?
- Use protective equipment (gloves, goggles, lab coats) to avoid skin/eye contact .
- Perform reactions in fume hoods due to potential toxic byproducts (e.g., acetic acid fumes) .
- Dispose of waste via certified biological/chemical waste handlers to mitigate environmental hazards .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Variables to test include:
- Catalysts : Palladium-based catalysts (e.g., Pd/C) for hydrogenation steps .
- Solvent Systems : Polar aprotic solvents (e.g., DMA) for reflux reactions .
- Temperature/Time : Extended reflux durations (3–5 hours) to drive condensation reactions to completion .
Q. How can contradictions in spectroscopic data be resolved during structural validation?
- Cross-Validation : Compare NMR shifts with analogous indole derivatives (e.g., 1-methylindole vs. 4-carboximidamide substitutions) .
- Crystallography : Use single-crystal X-ray diffraction (SHELX software) to resolve ambiguities in bond lengths/angles .
- Impurity Analysis : HPLC or TLC to identify unreacted starting materials or side products .
Q. What computational modeling approaches are suitable for studying this compound?
- Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) for reactivity studies.
- Molecular Docking : Screen interactions with biological targets (e.g., enzymes) using software like AutoDock .
- QM/MM Simulations : Study solvation effects in acetic acid or DMF environments .
Q. How can mechanistic insights be gained for key reactions in the synthesis?
- Isotopic Labeling : Track reaction pathways using ¹³C/¹⁵N-labeled hydroxylamine .
- Kinetic Studies : Monitor intermediates via in situ IR or UV-Vis spectroscopy during reflux .
- Quenching Experiments : Identify transient species (e.g., nitrosamines) in multi-step syntheses .
Q. What assays are appropriate for evaluating biological activity?
- Antioxidant Activity : DPPH radical scavenging assays, comparable to hydroxamic acid derivatives .
- Enzyme Inhibition : Measure IC₅₀ values against target enzymes (e.g., histone deacetylases) using fluorometric methods .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa) to assess therapeutic potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
